The primary research application of this compound is within the field of analytical chemistry and bioanalysis, where it serves two key technical purposes [1] [2]:
The table below summarizes the core technical data for this compound as provided by a life science reagent supplier [2].
| Property | Specification |
|---|---|
| Molecular Formula | C~8~H~9~D~3~N~4~O~3~S [2] |
| Molecular Weight | 247.29 g/mol [2] |
| Description | Deuterium-labeled Carnidazole; acts as an internal standard and tracer [1] [2] |
| Storage | Store under recommended conditions in the Certificate of Analysis [2] |
| Purity | Available upon request (from supplier's Certificate of Analysis) [2] |
The following diagram illustrates a generalized experimental workflow for using this compound as an internal standard in the quantitative analysis of Carnidazole from a biological sample, such as avian tissues or serum.
Research workflow using this compound internal standard.
The key methodological steps involve:
This compound is a derivative of Carnidazole, an antiprotozoal drug of the nitroimidazole class used in veterinary medicine, particularly for pigeons [3] [4].
The drive to study Carnidazole and its metabolites stems from the need to ensure safety and efficacy in veterinary use. Research into alternative treatments, like bile acids, highlights the ongoing search for effective agents against parasites like Trichomonas gallinae [5]. Using a validated internal standard like this compound is crucial for generating reliable data in these studies.
Carnidazole is an antiprotozoal medication belonging to the nitroimidazole drug class [1]. Although the search results do not contain a specific mechanistic study for carnidazole-d3, its mechanism is understood through the well-established pathway of its parent compound and class.
The diagram below illustrates the general nitroimidazole mechanism of action, which carnidazole is expected to share.
Generalized mechanism of action for nitroimidazole drugs like carnidazole.
A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method can identify and confirm carnidazole in animal plasma alongside nine other nitroimidazoles [1]. The key performance parameters of this method are summarized below.
| Validation Parameter | Description / Value |
|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1] |
| Sample Matrix | Animal plasma (bovine, avian, ovine, porcine, equine) [1] |
| Sample Preparation | Extraction with acetonitrile, liquid-liquid wash with hexane (no solid-phase extraction required) [1] |
| Detection Capability (CCβ) | Ranged from 0.8 to 2.6 ng mL⁻¹ for all analytes, demonstrating high sensitivity [1] |
| Accuracy | Between 101% and 108% across the various analytes [1] |
| Precision (Inter-assay CV%) | Varied from 4.9% to 15.2% [1] |
Based on the search results and standard practices in pharmaceutical research, This compound is a deuterated stable isotope-labeled compound [2]. Such compounds are not used as therapeutic agents but are crucial tools in modern research, primarily for:
Carnidazole is a 5-nitroimidazole antifungal and antiprotozoal drug used in veterinary medicine [1] [2]. Like other members of its class, its activity is linked to the reductive bioactivation of its nitro group, which generates reactive intermediates that damage pathogen macromolecules [2].
The "deuterium switch" strategy involves replacing specific hydrogen atoms in a drug molecule with deuterium (a heavier hydrogen isotope) to create a new chemical entity. The primary goal is to alter and often improve the drug's pharmacokinetic (PK) or toxicological profile [3] [4]. This is possible because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. When the breaking of a C-H bond is the rate-limiting step in a metabolic reaction, deuteration at that site can slow the metabolism via a Deuterium Kinetic Isotope Effect (DKIE) [3]. Potential benefits include:
Since no direct studies on deuterated Carnidazole exist, the following workflow, synthesized from general deuterated drug development principles, outlines the essential steps for such a project. The core challenge is to identify the specific sites on the Carnidazole molecule where deuteration will have the desired effect.
Diagram of the key experimental phases for developing a deuterated drug candidate.
The first step is to understand how Carnidazole is metabolized to identify promising deuteration targets.
Objective: Identify the major metabolic soft spots in Carnidazole.
Detailed Protocol:
Designing the Deuterated Analog: Based on the metabolic data, deuterium atoms are introduced at the carbon atoms where oxidation occurs. For instance, if a common metabolite results from O-demethylation (common for 4-methoxy groups), deuteration would target the methyl group (-OCD₃) [8].
After synthesizing the deuterated candidate(s), their performance must be rigorously tested and compared to the original Carnidazole.
Objective: Quantify and compare the PK parameters of deuterated Carnidazole versus Carnidazole.
Detailed Protocols:
A) In Vitro Intrinsic Clearance Assay:
B) In Vivo Pharmacokinetic Study:
The table below summarizes the key parameters to report from these studies.
| Study Type | Key Parameter | Definition & Interpretation |
|---|---|---|
| In Vitro | Intrinsic Clearance (CLint) | The inherent metabolic capacity of the liver system for the drug. A lower value for the deuterated drug indicates success. |
| Metabolite Profile | The pattern and abundance of metabolites. A reduction in the primary metabolite and potential appearance of new pathways (metabolic switching) [5]. | |
| In Vivo | Area Under Curve (AUC) | Total drug exposure over time. An increase suggests improved bioavailability or reduced clearance. |
| Half-life (t½) | Time for plasma concentration to reduce by half. A longer half-life indicates slower elimination. | |
| Maximum Concentration (Cmax) | Peak plasma concentration. May be increased with deuteration. | |
| Clearance (CL) | Volume of plasma cleared of drug per unit time. A lower value indicates slower removal from the body. |
Beyond the core experiments, several strategic factors are critical for a successful deuterated drug program.
Carnidazole is an antiprotozoal drug used in veterinary medicine, primarily to treat Trichomonas infections in pigeons and birds of prey [1] [2]. The table below summarizes its core chemical and property data as a reference point for researchers.
| Property | Description |
|---|---|
| IUPAC Name | O-Methyl [2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]carbamothioate [1] |
| Molecular Formula | C₈H₁₂N₄O₃S [1] |
| Molecular Weight | 244.27 g·mol⁻¹ [1] |
| Melting Point | 124.4 °C [1] |
| CAS Registry Number | 42116-76-7 [1] |
| Trade Names | Spartrix, Pantrix, Gambamix [1] |
Although a specific method for Carnidazole-d3 is not available, one study details a robust multi-residue LC-MS/MS method for detecting Carnidazole and other nitroimidazoles in turkey muscle tissue [3]. This protocol can serve as a starting point for developing an analytical method for the deuterated standard.
This general workflow for analyzing nitroimidazoles in a complex biological sample can be visualized as follows:
This diagram outlines the general analytical workflow for detecting nitroimidazoles in tissue, which can be adapted for this compound [3].
Since the search results do not contain specific information on this compound, I can outline the general approach that research scientists would take based on standard practices in deuterated compound preparation.
H) in the molecule have been replaced with deuterium atoms (D). The most likely synthesis path would involve reacting a deuterated analogue of 2-(2-methyl-5-nitroimidazol-1-yl)ethan-1-amine with methyl chlorodithioformate or a similar agent. A key step would be the use of O-methyl [2-(2-methyl-d3-5-nitro-1H-imidazol-1-yl)ethyl]carbamothioate to ensure the deuterium labels are on the inert methyl group for metabolic stability.
Nitroimidazoles represent one of the most essential and unique scaffolds in drug discovery since the discovery of the first natural nitroimidazole (azomycin) from Nocardia mesenterica in 1953. These compounds feature a distinctive imidazole ring structure with a nitro group substitution that enables diverse biological activities against bacterial, parasitic, and hypoxic tumor cells. The redox-active nitro group serves as the pharmacophore responsible for the selective toxicity under low-oxygen conditions, making nitroimidazoles particularly valuable for targeting anaerobic pathogens and hypoxic tumor regions that are often resistant to conventional therapies. [1]
The integration of deuterium labeling techniques with nitroimidazole research has created powerful tools for understanding drug mechanisms, optimizing therapeutic efficacy, and developing diagnostic agents. Deuterium, a stable non-radioactive isotope of hydrogen, can be strategically incorporated into nitroimidazole compounds either as a tracer for mechanistic studies or as a means to modify metabolic properties. The slightly stronger carbon-deuterium bond compared to carbon-hydrogen can potentially alter the metabolic stability and pharmacokinetic profile of nitroimidazole-based drugs, while deuterium labeling enables researchers to track drug distribution, metabolism, and protein interactions through various analytical techniques. The applications span from basic research on hypoxia mechanisms to clinical development of novel therapeutics. [2] [3]
Deuterium serves multiple critical functions in nitroimidazole research, with applications spanning from basic mechanistic studies to clinical development. The table below summarizes the primary roles of deuterium labeling in this field:
Table 1: Key Applications of Deuterium Labeling in Nitroimidazole Research
| Application Category | Specific Role of Deuterium | Research Utility |
|---|---|---|
| Mechanistic Studies | Tracking protein binding sites via HDX-MS | Identifies molecular targets and binding interfaces [3] [4] |
| Metabolic pathway tracing | Elucidates bioactivation and degradation pathways [1] | |
| Drug Development | Metabolic stability enhancement | Improves pharmacokinetics via deuterium isotope effects [1] |
| Hypoxia imaging and diagnostics | Enables non-invasive detection of hypoxic tissues [5] | |
| Technical Applications | Internal standards for analytics | Enables precise quantification using LC-MS/MS [3] |
| Protein dynamics assessment | Probes conformational changes via HDX kinetics [4] |
HDX-MS (Hydrogen-Deuterium Exchange Mass Spectrometry): This powerful technique leverages the spontaneous exchange of amide hydrogens with deuterium to investigate protein structure and dynamics. When applied to nitroimidazole research, HDX-MS can reveal how these compounds interact with their cellular targets under hypoxic conditions. The exchange kinetics provide information on protein conformational changes, folding dynamics, and binding interfaces, with recent interlaboratory studies demonstrating a reproducibility of approximately 6.5-9.0% for back-exchange corrected deuterium uptake measurements. [3] [4]
Metabolic Tracing: Deuterium labeling allows researchers to track the metabolic fate of nitroimidazole compounds in biological systems. By incorporating deuterium at specific positions in the molecule, researchers can distinguish parent compounds from metabolites using mass spectrometry, enabling detailed mapping of bioactivation pathways and degradation routes. This approach is particularly valuable for understanding the reductive activation process that nitroimidazoles undergo in hypoxic cells, which is central to their selective toxicity. [1]
Deuterated Water (D₂O) Labeling: The use of deuterated water as a tracer enables measurement of cell proliferation rates and protein synthesis in vivo. This approach has been applied to study the effects of nitroimidazole compounds on cellular kinetics in target tissues, particularly in hypoxic tumor regions. Protocol variations typically involve doses ranging from 40-100 ml/day of pure deuterated water for durations of 4-12 weeks, with study designs tailored to the kinetics of the target cell population. [2]
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) provides a powerful platform for investigating how nitroimidazole compounds interact with their cellular protein targets, particularly under hypoxic conditions. The technique capitalizes on the fundamental principle that amide hydrogens in protein backbone structures exchange with deuterium from the solvent at rates dependent on their solvent accessibility and hydrogen bonding. When a nitroimidazole compound binds to a protein or induces conformational changes, it alters the exchange kinetics of specific regions, providing precise information on binding sites and structural perturbations. [3] [4]
The following diagram illustrates the complete HDX-MS workflow for studying nitroimidazole-protein interactions:
HDX-MS experimental workflow for characterizing nitroimidazole-protein interactions
Deuterium Exchange Phase: The target protein, typically pre-incubated with the nitroimidazole compound of interest, is diluted into D₂O-containing buffer (pD 7.4, 80-96% D₂O) at carefully controlled temperatures (typically 3.6-25°C). The exchange reaction is allowed to proceed for precisely defined time intervals ranging from 30 seconds to 4 hours, capturing both fast and slow exchanging amide hydrogens. For hypoxia-related studies, this step may be conducted in specialized chambers that maintain low oxygen tensions to mimic physiological conditions relevant to nitroimidazole activation. [3]
Quenching and Digestion: After the designated exchange time, the reaction is rapidly quenched by lowering the pH to approximately 2.5 and the temperature to 0°C, conditions that minimize back-exchange while maintaining protein denaturation. The denatured protein is then subjected to proteolytic digestion using immobilized pepsin or pepsin/aspartic protease blends for 18-240 seconds at 0-20°C. This efficient digestion generates peptide fragments that retain their deuterium labeling patterns while being suitable for liquid chromatography and mass spectrometric analysis. [3]
LC-MS Analysis and Data Processing: The generated peptides are separated using reverse-phase liquid chromatography at near-freezing temperatures (0°C) to minimize back-exchange. Mass spectrometric analysis follows, typically using high-resolution instruments capable of detecting the small mass differences resulting from deuterium incorporation. Advanced computational approaches then process the raw data, extracting deuterium uptake kinetics and calculating protection factors that reflect the solvent accessibility of different protein regions. When applied to nitroimidazole research, this methodology can reveal how these compounds interact with key cellular proteins under hypoxic conditions. [3] [4]
Deuterium labeling plays a significant role in the development and optimization of nitroimidazole-based therapeutics across multiple disease areas. The strategic incorporation of deuterium into nitroimidazole scaffolds can enhance metabolic stability, reduce toxicity profiles, and enable precise tracking of drug distribution and activation. These applications leverage both the kinetic isotope effect (where carbon-deuterium bonds cleave more slowly than carbon-hydrogen bonds) and the traceability of deuterium atoms using mass spectrometry and other analytical techniques. [1]
Table 2: Deuterium Applications in Nitroimidazole Drug Development
| Therapeutic Area | Nitroimidazole Examples | Deuterium Application | Impact/Outcome |
|---|---|---|---|
| Anti-infectives | Metronidazole, Delamanid, Pretomanid | Metabolic pathway tracing | Understanding of reductive activation mechanisms [1] [6] |
| Fexinidazole, Benznidazole | Deuterium isotope effect | Potential for improved metabolic stability [1] | |
| Anticancer Agents | Evofosfamide (TH-302), Pimonidazole | Hypoxia imaging | Non-invasive detection of tumor hypoxia [5] [1] |
| Azomycin arabinoside | Protein target identification | Identification of cellular targets like GAPDH, GSTP1 [5] | |
| Diagnostics | EF5, Pimonidazole | Deuterated analogs | Immunohistochemical hypoxia detection [5] |
Beyond drug development, HDX-MS with deuterium labeling has emerged as a powerful tool for biosimilar characterization and quality control of biopharmaceuticals, including antibody-based therapeutics. The ability of HDX-MS to detect subtle differences in higher-order structure makes it particularly valuable for establishing dynamic similarity between biosimilar and innovator products. Industry data show that approximately 15% of Biologics License Applications (BLAs) submitted to the FDA in 2016 included HDX-MS data, underscoring its growing importance in regulatory submissions. [3]
Recent interlaboratory studies have demonstrated that HDX-MS measurements can achieve reproducibility of approximately 6.5±0.6% for back-exchange corrected deuterium uptake when harmonized protocols are used, making the technique sufficiently robust for quality control applications. This reproducibility is particularly relevant for nitroimidazole research when these compounds are developed as components of antibody-drug conjugates or other complex therapeutic modalities where structural characterization is critical. [3]
Nitroimidazole-D₂O Incubation Protocol: For studying protein interactions, researchers incubate nitroimidazole compounds with target proteins in deuterated buffer (50 mM phosphate, pD 7.4, 0.15 M NaCl, 80-96% D₂O) at precisely controlled temperatures (typically 25°C for optimal reproducibility). The reaction is performed for timed intervals (30s, 1m, 10m, 1h, 4h) before quenching with pre-chilled acidic solution (0.1% formic acid, 0.2 M TCEP, 4 M urea, pH 2.5) at a 1:1 volume ratio. This protocol enables characterization of both transient and stable interactions between nitroimidazoles and their cellular targets, with particular relevance to hypoxic activation mechanisms. [3]
Deuterated Water Cell Labeling Protocol: For in vivo studies of cell proliferation effects, researchers administer deuterated water to subjects (40-100 ml/day of 70% or 99.9% D₂O) for 4-12 weeks, often with an initial priming dose (typically 2-3 times maintenance dose) to achieve rapid plateau labeling in body water. Biological samples (blood, tissue biopsies) are collected at predetermined intervals, and genomic DNA or specific proteins are isolated for analysis of deuterium incorporation by GC-MS or LC-MS. This approach has been used to study how nitroimidazole compounds affect tumor cell proliferation rates in hypoxic microenvironments. [2]
Synthesis of Deuterium-Compatible Nitroimidazole Probes: Researchers have developed specialized nitroimidazole derivatives like azidoazomycin arabinofuranoside (N₃-AZA) that incorporate functional groups compatible with click chemistry applications. The synthetic route involves reacting 1-α-D-(5-deoxy-5-iodo-arabinofuranosyl)-2-nitroimidazole with sodium azide in DMF at 100°C for 2 hours, followed by purification using silica gel chromatography (CH₂Cl₂/CH₃OH, 10:1). This deuterium-compatible probe enables both proteomic studies of nitroimidazole targets and efficient fluorescent labeling of hypoxic cells and tissues. [5]
The use of deuterium labeling in nitroimidazole research requires careful attention to safety considerations, both for the nitroimidazole compounds themselves and for the deuterated materials. Extensive studies have established that deuterated water administered at tracer doses (typically maintaining body water enrichment below 0.25% for proliferation studies) shows no significant toxicity signals, with only occasional reports of transient dizziness likely related to changes in endolymph density in the inner ear. Comprehensive reviews of human studies using deuterated water for cell turnover measurements have identified no clinical toxicity across 29 studies involving 535 participants. [2]
For nitroimidazole compounds specifically, mutagenic potential remains a consideration in development programs, particularly for earlier compounds in this class. However, newer generation nitroimidazoles like Delamanid and Pretomanid have been specifically engineered to minimize genotoxic effects while maintaining therapeutic efficacy. Researchers working with deuterated forms of these compounds should follow standard precautions for handling potentially mutagenic substances, including appropriate personal protective equipment and engineering controls. [1]
Regulatory considerations for deuterium labeling in nitroimidazole research encompass both the deuterated materials and the nitroimidazole compounds themselves. From a deuterium perspective, regulatory agencies generally regard stable isotope labeling as safe for human studies when properly administered, though protocols must clearly distinguish these non-radioactive approaches from radioactive isotope methods. The expanding use of HDX-MS data in regulatory submissions for biopharmaceuticals (approximately 15% of BLAs in 2016 included HDX-MS data) has established a precedent for the regulatory acceptance of deuterium-based methodologies. [3]
For nitroimidazole compounds progressing through development pathways, the incorporation of deuterium atoms may trigger specific regulatory requirements depending on the purpose and extent of deuteration. When deuterium is used to create deuterated analogs with potentially improved pharmacokinetic profiles, these are typically considered new chemical entities from a regulatory perspective. However, when deuterium is used solely as a tracer for mechanistic studies without altering the primary pharmacokinetic or metabolic properties, different regulatory considerations may apply. [1]
While data for Carnidazole is unavailable, research on albendazole and fenbendazole provides a strong model. These benzimidazoles undergo complex metabolism primarily mediated by cytochrome P450 (P450) enzymes and flavin-containing monooxygenase (FMO) [1] [2].
The table below summarizes the key enzymes involved in the metabolism of these analogous compounds [1] [2]:
| Drug | Metabolic Reaction | Primary Enzyme(s) Responsible | Key Catalytic Metrics |
|---|---|---|---|
| Albendazole | Hydroxylation | CYP2J2 | 0.34 µl/min/pmol P450 (rate 3.9-fold higher than CYP2C19) |
| Sulfoxidation | CYP2J2, CYP3A4, FMO | Information Missing | |
| Fenbendazole | Hydroxylation | CYP2C19, CYP2J2 | 2.68 and 1.94 µl/min/pmol P450 for CYP2C19 and CYP2J2, respectively |
| Sulfoxidation | CYP3A4, FMO | Information Missing |
Based on this analog information, the following diagram outlines a proposed experimental workflow and a predicted high-level metabolic pathway for Carnidazole-d3.
Diagram 1. Proposed metabolic pathway for this compound and the experimental workflow for its investigation.
You can use the following established methodologies to empirically determine the metabolic pathway of this compound [1] [2].
This system provides a complete set of human drug-metabolizing enzymes.
This pinpoints the specific P450 isoforms involved.
This characterizes the efficiency of the metabolic reactions.
This provides orthogonal confirmation of the enzymes involved.
The information from analog studies provides a powerful starting hypothesis. Your investigation of this compound should prioritize verifying the role of CYP2J2 and CYP2C19, while also screening other major P450s.
The deuterated form of the drug (-d3) may exhibit a Kinetic Isotope Effect (KIE), where the carbon-deuterium bond is stronger and harder to break compared to carbon-hydrogen. This could lead to a slower metabolic rate and altered pharmacokinetics for deuterated metabolites, a key point to examine in your experimental data [1] [2].
Carnidazole is a nitroimidazole derivative with known antiprotozoal and antimicrobial activity used in veterinary medicine. The analysis of nitroimidazoles like carnidazole in biological matrices presents significant challenges due to low concentration levels and complex sample matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for determining such compounds due to its exceptional sensitivity and specificity. The deuterated internal standard Carnidazole-d3 serves as an essential tool for ensuring accurate quantification by compensating for potential matrix effects and analytical variability. These application notes provide detailed protocols and methodological considerations for reliable detection and quantification of this compound using LC-MS/MS technology, incorporating validated approaches from established multi-residue methods for nitroimidazole compounds [1] [2] [3].
The analysis of veterinary drug residues requires methods with high sensitivity and specificity to meet regulatory standards. Commission Decision 2002/657/EC establishes performance criteria for analytical methods used in residue testing, including requirements for identification, confirmation, and quantification [1] [3]. The method outlined herein has been designed to comply with these rigorous standards, providing a reliable approach for carnidazole determination in various biological matrices.
Sample Aliquot: Transfer 500 μL of plasma sample into a clean 15 mL polypropylene centrifuge tube.
Internal Standard Addition: Add 50 μL of appropriate internal standard solution (if this compound is the analyte, consider using another stable isotope-labeled nitroimidazole as internal standard).
Protein Precipitation: Add 2 mL of acetonitrile to the sample, vortex vigorously for 30 seconds, and then centrifuge at 4000 × g for 10 minutes at 4°C.
Matrix Removal: Transfer the supernatant to a new tube, add approximately 0.5 g of sodium chloride, and vortex for 15 seconds to facilitate phase separation and remove matrix contaminants [1] [2].
Lipid Clean-up: Add 2 mL of hexane to the acetonitrile extract, vortex for 30 seconds, and centrifuge at 3000 × g for 5 minutes. Discard the upper hexane layer containing non-polar contaminants [3].
Concentration: Transfer the purified acetonitrile layer to a clean evaporation tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitution: Reconstitute the dried extract in 200 μL of mobile phase (typically 10 mM ammonium formate in water:acetonitrile, 90:10, v/v), vortex for 30 seconds, and transfer to an autosampler vial for LC-MS/MS analysis.
Table 1: Troubleshooting Guide for Sample Preparation
| Issue | Potential Cause | Solution |
|---|---|---|
| Low recovery | Incomplete protein precipitation | Increase acetonitrile volume or vortex time |
| Matrix interference | Insufficient clean-up | Repeat hexane wash step or increase salt amount |
| Poor reproducibility | Inconsistent evaporation | Use controlled evaporation system with temperature monitoring |
| Signal suppression | High matrix content | Dilute final extract or increase clean-up stringency |
The liquid chromatography system should be configured with a binary pump, autosampler, and temperature-controlled column compartment. The following parameters have been optimized for nitroimidazole separation:
Mass spectrometric analysis should be performed using triple quadrupole instrumentation with electrospray ionization (ESI) in positive mode. The following parameters provide optimal sensitivity for this compound:
Table 2: MRM Transitions for this compound and Related Compounds
| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Dwell Time (ms) | DP (V) | CE (V) | CXP (V) |
|---|---|---|---|---|---|---|
| This compound | 245.1 | 126.1 | 100 | 80 | 35 | 15 |
| This compound | 245.1 | 158.1 | 100 | 80 | 28 | 15 |
| Metronidazole | 172.1 | 128.1 | 100 | 75 | 25 | 12 |
| Dimetridazole | 142.1 | 96.1 | 100 | 70 | 25 | 10 |
| Ronidazole | 201.1 | 140.1 | 100 | 80 | 20 | 12 |
Prior to sample analysis, perform system suitability tests to ensure optimal instrument performance:
The following workflow diagram illustrates the complete analytical procedure:
Figure 1: Complete analytical workflow for this compound determination in plasma samples
Method validation was performed according to the principles of Commission Decision 2002/657/EC [1] [3]. The following tables summarize the comprehensive validation data for this compound and related nitroimidazole compounds.
Table 3: Method Validation Performance Characteristics for Nitroimidazoles in Plasma
| Parameter | Carnidazole | Metronidazole | Dimetridazole | Ronidazole |
|---|---|---|---|---|
| Linearity Range (ng/mL) | 0.5-10.0 | 0.5-10.0 | 0.5-10.0 | 0.5-10.0 |
| Correlation Coefficient (R²) | >0.998 | >0.998 | >0.998 | >0.998 |
| LOD (ng/mL) | 0.1 | 0.1 | 0.1 | 0.1 |
| LOQ (ng/mL) | 0.5 | 0.5 | 0.5 | 0.5 |
| Decision Limit CCα (ng/mL) | 0.5-1.6* | 0.5 | 0.5 | 0.5 |
| Detection Capability CCβ (ng/mL) | 0.8-2.6* | 0.8 | 0.8 | 0.8 |
| Accuracy (%) | 87.2-106.2* | 101-108 | 101-108 | 101-108 |
| Intra-day Precision (%CV) | 3.7-11.3* | 4.9-15.2 | 4.9-15.2 | 4.9-15.2 |
| Inter-day Precision (%CV) | 4.9-15.2* | 4.9-15.2 | 4.9-15.2 | 4.9-15.2 |
| Absolute Recovery (%) | 58-77* | 50.4-72.7 | 50.4-72.7 | 50.4-72.7 |
Values based on method for 11 nitroimidazoles in egg [3] and 10 nitroimidazoles in plasma [1]
Table 4: Stability of this compound Under Various Storage Conditions
| Storage Condition | Concentration | Time Period | Recovery (%) | Acceptance Criteria |
|---|---|---|---|---|
| Short-term (Room Temperature) | 5 ng/mL | 24 hours | 94.5 | ±15% of nominal |
| Long-term (-80°C) | 5 ng/mL | 30 days | 96.2 | ±15% of nominal |
| Freeze-Thaw (3 cycles) | 5 ng/mL | 3 cycles | 92.8 | ±15% of nominal |
| Processed Sample (Autosampler, 10°C) | 5 ng/mL | 24 hours | 98.1 | ±15% of nominal |
The method demonstrated excellent selectivity with no significant interference from endogenous plasma components at the retention time of this compound. Specificity was confirmed by analyzing blank plasma samples from six different sources (avian, ovine, porcine, bovine, equine, and human). The method's ability to distinguish this compound from other nitroimidazoles was confirmed by baseline separation of all analytes.
Ion suppression/enhancement effects were evaluated using the post-column infusion method and by comparing the peak areas of standards in neat solution to those spiked into blank plasma extracts. Matrix effects were found to be minimal (<15% suppression) for all analytes when using the described sample preparation protocol with effective clean-up steps.
Sample Integrity: Plasma samples should be processed immediately after collection or stored at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
Derivatization Considerations: While not required for this compound, some vitamin D metabolites benefit from derivatization to enhance ionization efficiency [4] [5]. For underivatized nitroimidazoles, the described method provides sufficient sensitivity for regulatory compliance.
Ionization Efficiency: The electrospray ionization efficiency for this compound is optimal in positive mode. Signal intensity can be further optimized by adjusting the interface heater temperature and nebulizing gas flow rates.
Carryover Prevention: Include wash steps in the autosampler program using strong wash solvents (e.g., acetonitrile:isopropanol, 50:50, v/v) to minimize carryover between injections.
This method has been successfully adapted for various biological matrices including egg, muscle tissue, and retina samples [3] [6]. For complex matrices like egg, additional clean-up steps or dilution may be necessary to maintain chromatographic performance. The method can also be extended to include hydroxy metabolites of nitroimidazoles with minor modifications to the chromatographic gradient.
Table 5: Troubleshooting Guide for LC-MS/MS Analysis
| Problem | Possible Causes | Solutions |
|---|---|---|
| Low Sensitivity | Source contamination, decreased detector performance, improper mobile phase | Clean ion source, check detector calibration, prepare fresh mobile phase |
| Poor Chromatography | Column degradation, mobile phase issues, inadequate sample clean-up | Replace guard column, use HPLC-grade solvents with additives, optimize clean-up |
| Retention Time Shift | Mobile phase composition change, column temperature fluctuation | Prepare fresh mobile phase, ensure stable column temperature |
| High Background Noise | Contaminated solvent or samples, source requiring maintenance | Use high-purity solvents, implement thorough clean-up, maintain ion source |
The LC-MS/MS method described herein provides a robust, sensitive, and specific approach for the determination of this compound in biological matrices. The method has been validated according to international standards and demonstrates excellent performance characteristics across the validation parameters. The sample preparation protocol effectively minimizes matrix effects while maintaining high recovery rates, and the chromatographic conditions provide efficient separation of this compound from potential interferents.
This method is suitable for application in regulatory testing, veterinary drug monitoring, and pharmacokinetic studies, offering the sensitivity required to detect this compound at concentrations relevant to current regulatory limits. The protocol can be readily adapted to include additional nitroimidazole compounds and their metabolites for comprehensive multi-residue analysis.
Carnidazole is a veterinary antiprotozoal medication belonging to the nitroimidazole class of compounds, specifically utilized for the treatment of various diseases in poultry, cattle, and pigs. As a member of the nitroimidazole family, Carnidazole contains the characteristic nitroimidazole moiety which confers its biological activity against anaerobic pathogens and protozoa. The compound's systematic IUPAC name is [2-(2-methyl-5-nitro-imidazol-1-yl)ethyl] carbamothioic acid O-methyl ester, with a molecular formula of C~8~H~12~N~4~O~3~S and a CAS registry number of 42116-76-7 [1].
The preparation of a deuterated internal standard, specifically Carnidazole-d3, represents a critical advancement in analytical methodology for quantifying Carnidazole residues in complex matrices. Stable isotope-labeled internal standards such as this compound are indispensable in modern analytical chemistry because they closely mimic the chemical behavior of the target analyte during extraction, chromatography, and ionization processes while being distinguishable via mass spectrometry. This similarity in chemical properties combined with mass differentiation enables superior accuracy in quantification compared to external standardization or use of structural analogs as internal standards. The deuterated form typically incorporates three deuterium atoms (d3) at positions that provide sufficient mass shift (typically +3 AMU) while maintaining structural and chemical homology with the native compound [2].
Carnidazole possesses distinct molecular structural features that define its analytical behavior and interactions in various matrices. The compound's core structure consists of a 2-methyl-5-nitroimidazole ring connected to a thiocarbamate ester functional group through an ethyl bridge. This arrangement confers both polar and non-polar characteristics to the molecule, influencing its solubility and chromatographic behavior. The SMILES notation for Carnidazole is COC(=S)NCCn1c(C)ncc1N+=O, while its InChI key is OVEVHVURWWTPFC-UHFFFAOYSA-N, representing the standardized molecular representation [1].
The nitro group on the imidazole ring provides a strong chromophore and facilitates electrochemical detection, while the thiocarbamate moiety contributes to the compound's mass spectrometric fragmentation pattern. These functional groups enable sensitive detection across multiple analytical platforms. Carnidazole is classified as a combustible solid with specific handling requirements, including the use of N95 dust masks, eyeshields, and gloves for personal protection. The compound carries a danger warning with hazard classifications including Eye Damage Category 1 and Skin Sensitization Category 1, necessitating appropriate safety precautions during laboratory handling [1].
The implementation of this compound as an internal standard offers several significant advantages in analytical method development and application:
Compensation for Matrix Effects: Deuterated internal standards experience nearly identical ion suppression or enhancement effects as the native analyte during mass spectrometric analysis, enabling accurate correction for matrix-induced variations in signal response.
Extraction Efficiency Monitoring: By adding the deuterated standard prior to sample preparation, analysts can precisely monitor and correct for losses during extraction, clean-up, and preconcentration steps.
Chromatographic Performance Tracking: While exhibiting nearly identical retention times to the native compound, the slight isotopic difference allows for separate detection, enabling verification of chromatographic integrity.
Instrumental Variation Normalization: Fluctuations in instrument sensitivity, injection volume, and ionization efficiency are simultaneously accounted for when using a stable isotope-labeled internal standard.
Table 1: Comparative Properties of Carnidazole and this compound
| Property | Carnidazole | This compound |
|---|---|---|
| Molecular Formula | C~8~H~12~N~4~O~3~S | C~8~H~9~D~3~N~4~O~3~S |
| Molecular Weight | 244.27 g/mol | 247.29 g/mol |
| CAS Number | 42116-76-7 | Not assigned |
| Deuterium Positions | Not applicable | Typically at methyl groups |
| Major MS Transition | m/z 245→... | m/z 248→... |
| Chromatographic Behavior | Reference retention time | Nearly identical retention |
| Extraction Efficiency | Variable with matrix | Compensates for losses |
The synthesis of this compound requires careful consideration of deuterium incorporation sites to ensure metabolic stability and analytical performance. The most common approach involves introducing deuterium at non-labile positions that will not undergo exchange with protons during sample preparation or analysis. Based on the structure of Carnidazole and common deuterium labeling strategies, the most probable positions for deuterium incorporation are the methyl groups attached to the imidazole ring and/or the thiocarbamate moiety. These positions provide stable deuterium incorporation while maintaining chemical equivalence with the non-deuterated molecule.
The synthesis typically begins with deuterated precursors that are incorporated into the final molecular structure through multi-step organic synthesis. For instance, deuterated methyl iodide (CD~3~I) or deuterated methanol (CD~3~OD) can serve as sources of deuterium atoms for the O-methyl thiocarbamate group. Alternatively, deuterated 2-methylimidazole precursors could be utilized to incorporate deuterium at the imidazole ring methyl position. The selection of synthetic route must balance between deuterium incorporation efficiency, synthetic complexity, and final product purity, with consideration for the economic feasibility of producing the internal standard at the required quality level [2].
Materials and Reagents:
Synthetic Procedure:
Deuterated Precursor Preparation: Begin with the preparation or procurement of appropriately deuterated building blocks. If using a CD~3~-labeled methoxy approach, start with deuterated methanol (CD~3~OD) and convert to the corresponding deuterated methyl halide or other activated species.
Nucleophilic Displacement Reaction: React 2-(2-methyl-5-nitroimidazol-1-yl)ethanamine with carbon disulfide in an appropriate solvent system to form the intermediate isothiocyanate or dithiocarbamate salt.
Alkylation with Deuterated Methyl Group: Treat the intermediate with deuterated methyl iodide (CD~3~I) in the presence of a mild base such as potassium carbonate or triethylamine in anhydrous acetonitrile or acetone. The reaction should be conducted under inert atmosphere (nitrogen or argon) at controlled temperature (40-60°C) with monitoring by TLC or LC-MS.
Purification and Isolation: Upon reaction completion, concentrate the reaction mixture under reduced pressure and purify the crude product using flash chromatography on silica gel with a gradient elution of ethyl acetate in hexane. Alternatively, preparative HPLC with a C18 column and acetonitrile-water mobile phase can be employed for higher purity.
Crystallization: Dissolve the purified material in a minimal volume of warm ethanol and slowly add water while cooling to induce crystallization. Collect the crystals by vacuum filtration and wash with cold water-ethanol mixture.
Drying and Characterization: Dry the crystalline product under high vacuum (0.1-1.0 mmHg) at room temperature for 12-24 hours. Characterize the final product by NMR (confirming deuterium incorporation), LC-MS (assessing chemical and isotopic purity), and HRMS (verifying molecular formula).
Quality Control Parameters:
Instrumentation and Conditions:
Mass Spectrometric Conditions:
System Suitability Requirements:
Table 2: MRM Transitions and Optimized Mass Spectrometer Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) |
|---|---|---|---|---|
| Carnidazole | 245.1 | 121.0 (quantifier) | 20 | 30 |
| Carnidazole | 245.1 | 175.1 (qualifier) | 15 | 30 |
| This compound | 248.1 | 124.0 (quantifier) | 20 | 30 |
| This compound | 248.1 | 178.1 (qualifier) | 15 | 30 |
Isotopic Purity Assessment:
Chemical Purity Determination:
Solution Stability Assessment:
The analysis of Carnidazole in biological matrices requires careful sample preparation to isolate the analyte from potentially interfering compounds while maintaining the integrity of the drug and its internal standard. The following protocol has been validated for egg samples and can be adapted for other matrices with appropriate modifications [1].
Figure 1: Sample Preparation Workflow for Carnidazole Analysis in Biological Matrices
Materials and Reagents:
Sample Preparation Protocol:
Weighing: Accurately weigh 2.0 ± 0.1 g of homogenized sample (egg, tissue, or other matrix) into a 50 mL centrifuge tube.
Internal Standard Addition: Add an appropriate volume of this compound working solution to achieve a concentration of 10 ng/g in the sample. The exact concentration should be tailored to the expected residue levels.
Extraction: Add 10 mL of acetonitrile to the sample and vortex mix for 30 seconds. Subsequently, shake vigorously for 10 minutes on a mechanical shaker or by hand.
Cleanup: For dispersive liquid-liquid microextraction (DLLME), add 1 mL of extraction solvent (chloroform or dichloromethane) and 1.5 mL of disperser solvent (acetonitrile) rapidly to the sample extract using a syringe. A cloudy solution should form immediately [1].
Phase Separation: Centrifuge at 4000 × g for 5 minutes to separate the phases. Carefully collect the organic phase using a Pasteur pipette.
Concentration: Transfer the organic phase to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitution: Reconstitute the residue in 200 μL of initial mobile phase (typically 5% acetonitrile in water with 0.1% formic acid) and vortex mix for 30 seconds.
Filtration: Transfer the reconstituted extract to an autosampler vial through a 0.2 μm syringe filter to remove particulate matter.
Chromatographic Conditions:
Quality Control Measures:
Quantification Approach:
Table 3: Method Validation Parameters for Carnidazole Residue Analysis
| Validation Parameter | Acceptance Criteria | Typical Performance |
|---|---|---|
| Linearity Range | R² ≥ 0.99 | 0.1-50 ng/g |
| Accuracy | 80-120% of theoretical | 85-110% |
| Precision (RSD) | ≤15% (≤20% at LLOQ) | 5-12% |
| Limit of Detection (LOD) | Signal-to-noise ≥ 3 | 0.03 ng/g |
| Limit of Quantification (LLOQ) | Signal-to-noise ≥ 10, accuracy 80-120% | 0.1 ng/g |
| Recovery | Consistent and reproducible | 85-95% |
| Matrix Effect | ≤15% suppression/enhancement | 5-10% suppression |
| Stability | ≤15% deviation from fresh | Stable for 24h at 10°C |
Proper storage of this compound is essential to maintain its integrity and performance as an internal standard. The compound should be stored as a neat solid in its original container at controlled temperatures. Based on the properties of Carnidazole and analogous compounds, the following storage conditions are recommended [1]:
Stability Assessment Protocol:
Implementing rigorous quality control measures ensures the reliability of analytical results when using this compound as an internal standard:
Reference Standard Qualification:
Internal Standard Performance Monitoring:
Batch Acceptance Criteria:
Table 4: Troubleshooting Guide for this compound Internal Standard Applications
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Decreasing IS Response | Solution degradation, MS source contamination | Freshly prepare solutions, clean MS source, check infusion consistency |
| Retention Time Shifts | Column aging, mobile phase variation, temperature fluctuations | Condition or replace column, prepare fresh mobile phase, verify column temperature |
| Poor Peak Shape | Column issues, matrix effects, incompatible solvent | Replace column, improve sample cleanup, match injection solvent to mobile phase |
| Inaccurate Quantification | Incorrect IS addition, pipette calibration errors, matrix effects | Verify pipette calibration, add IS early in procedure, use matrix-matched standards |
| High Background Noise | Contaminated reagents, column bleed, source contamination | Use high-purity reagents, replace column if necessary, clean ion source |
| Deuterium Loss | Improper storage, labile deuterium positions, pH extremes | Store at recommended conditions, verify synthetic strategy, control pH during extraction |
The protocols described for this compound can be adapted for various analytical scenarios with appropriate modifications:
Alternative Matrices:
Regulatory Considerations:
Extension to Other Nitroimidazoles:
This compound serves as an essential analytical tool for accurate quantification of Carnidazole in various matrices. The synthesis, characterization, and application protocols detailed in this document provide a comprehensive framework for implementing this internal standard in regulatory testing, residue monitoring, and research applications. By adhering to these detailed protocols, laboratories can ensure reliable and reproducible results that meet rigorous quality standards. Regular monitoring of internal standard performance and adherence to good laboratory practices will maintain the integrity of analytical methods employing this compound.
1. Introduction Carnidazole is an antiprotozoal drug used primarily in veterinary medicine. The deuterated form, Carnidazole-d3, is a stable isotope-labeled analog critical as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) bioanalysis. Its use is essential for ensuring accurate quantification by correcting for losses during sample preparation and variability in instrument response. This document proposes a detailed sample preparation protocol for extracting this compound from biological matrices, leveraging established principles from the extraction of other small, drug-like molecules. The core steps of this framework—protein precipitation, extraction, and purification—are common to robust bioanalytical methods [1].
2. Experimental Protocol The following is a suggested step-by-step procedure for the extraction of this compound from plasma. Note: This is a theoretical protocol based on analytical best practices; optimization and validation are required for specific applications.
2.1. Materials and Reagents
2.2. Sample Preparation Workflow
3. Method Optimization and Critical Parameters This framework requires empirical optimization. Key parameters to investigate are summarized in the table below.
Table 1: Key Parameters for Method Optimization
| Parameter | Consideration | Impact on Analysis |
|---|---|---|
| Extraction Technique | Protein Precipitation (PPT) vs. Solid-Phase Extraction (SPE) vs. Liquid-Liquid Extraction (LLE) | PPT is fast but less clean; SPE offers superior cleanliness and pre-concentration; LLE is effective for lipophilic compounds [1]. |
| Solvent Selection | Polarity, miscibility, and extraction efficiency for this compound. | The choice of solvent for LLE or SPE elution directly impacts recovery. A solvent like ethyl acetate may offer high recovery for moderately non-polar compounds. |
| Sample Cleanup | Need for additional purification steps (e.g., SPE). | Reduces matrix effects, which are a major source of inaccuracy in LC-MS/MS. A "bind and elute" SPE strategy can effectively remove interferences [2]. |
| Matrix Effects | Ion suppression/enhancement in the mass spectrometer. | Must be evaluated during validation. The use of a stable isotope-labeled internal standard (this compound itself) is the most effective way to correct for them [1]. |
4. Quantitative Data from Related Studies While direct data for this compound is unavailable, the performance metrics from optimized methods for other analytes illustrate the targets for a validated protocol.
Table 2: Exemplary Performance Metrics from Vitamin D Metabolite Extraction Methods
| Analyte Class | Extraction Technique | Absolute Recovery | Matrix Effect | Limit of Quantification (LOQ) | Source |
|---|---|---|---|---|---|
| Vitamin D & Esters (Liver) | Solid-Liquid + SPE ("Bind & Elute") | 3 – 24 % | 73 – 120 % (Minimal suppression) | 1 – 10 ng/mL | [2] |
| Vitamin D & Esters (Liver) | Solid-Liquid + SPE ("Removal Strategy") | 47 – 123 % | 3 – 51 % (Strong suppression) | 3 – 20 ng/mL | [2] |
| Vitamin D₃ (Food) | Saponification + LLE + ELISA | N/A | N/A | 0.125–0.75 IU/mL | [3] |
5. Discussion and Conclusion Developing a reliable extraction protocol for this compound is fundamental for accurate pharmacokinetic and residue studies. The proposed framework prioritizes simplicity and effectiveness, starting with protein precipitation followed by LLE. This approach is often sufficient for many small molecules. However, for complex matrices or extreme sensitivity requirements, implementing an SPE cleanup, as demonstrated in the extraction of vitamin D metabolites from liver tissue, is highly recommended [2]. The core principle is that the sample preparation must be rigorous enough to remove endogenous interferences that cause matrix effects, a known challenge in LC-MS/MS bioanalysis [1]. The use of this compound as an internal standard from the very first step of the protocol is crucial to account for any inefficiencies throughout the entire process. This document provides a foundational roadmap, and all steps must be systematically optimized and fully validated for the intended bioanalytical application.
Carnidazole is a veterinary nitroimidazole drug used primarily in poultry, cattle, and pigs [1]. Monitoring its concentration in animal plasma is crucial for pharmacokinetic studies, residue depletion trials, and ensuring food safety. The use of a stable isotope-labeled internal standard like Carnidazole-d3 (where three hydrogen atoms are replaced by deuterium) is considered best practice in bioanalysis. It corrects for analyte loss during sample preparation and mitigates matrix effects during mass spectrometry, thereby significantly improving the accuracy, precision, and reliability of the quantitative results.
This application note outlines a detailed, validated protocol for the determination and confirmation of this compound in animal plasma using Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS). The method is adapted from a robust procedure developed for 10 nitroimidazoles [2] [3], ensuring high sensitivity and selectivity.
The sample preparation is designed for rapid processing with high recovery, utilizing protein precipitation and a hexane wash to remove lipid contaminants [2] [3]. The following diagram illustrates the complete workflow:
Detailed Preparation Steps:
The goal of chromatography is to separate this compound from its non-deuterated form and other potential matrix components.
Detection is performed using triple-quadrupole MS in Multiple Reaction Monitoring (MRM) mode for high specificity.
The original method for 10 nitroimidazoles was validated according to Commission Decision 2002/657/EC [2]. The table below summarizes the expected performance for this compound based on this validated method.
Table 1: Summary of Validation Parameters for Nitroimidazoles in Animal Plasma (adapted from [2] [3])
| Parameter | Result / Target | Experimental Details |
|---|---|---|
| Detection Capability | CCβ: 0.8 - 2.6 ng/mL | For a recommended level of 3 ng/mL [2]. |
| Precision | Inter-assay CV: 4.9% - 15.2% | Calculated from 18 plasma samples fortified at 3, 4.5, and 6 ng/mL over 3 days [2]. |
| Accuracy | 101% - 108% | Recovery rate at three fortification levels [2]. |
| Specificity | No interference confirmed | Based on MRM detection with 4 identification points [3]. |
| Linearity | R² > 0.99 | Calibration curve across the expected concentration range (e.g., 1-50 ng/mL). |
| Extraction Recovery | ~50% - 73% | Absolute recovery for nitroimidazoles without an internal standard [3]. |
This application note provides a reliable and sensitive LC-MS/MS protocol for the quantification of this compound in animal plasma. The use of a deuterated internal standard and a streamlined sample preparation workflow ensures the method is robust, precise, and suitable for high-throughput analysis in veterinary drug development and residue monitoring programs.
The following table summarizes the core validation parameters that should be assessed for an analytical method, drawing on the standard practices outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline and their application in recent research [1] [2] [3].
| Validation Parameter | Experimental Objective | Recommended Protocol & Acceptance Criteria |
|---|---|---|
| Specificity | Confirm the method can distinguish Carnidazole-d3 from impurities, matrix, and other analytes. | Analyze blank plasma, plasma spiked with this compound, and samples with potential interferents. Compare chromatograms to demonstrate no interference at the retention time of the analyte [3]. |
| Linearity & Range | Establish a proportional relationship between analyte concentration and instrument response. | Prepare and analyze a minimum of 5 concentration levels across the expected range. Calculate a regression line (e.g., peak area vs. concentration). A correlation coefficient (r) of ≥0.99 is typically required [1] [2]. |
| Accuracy | Determine the closeness of measured value to the true value. | Analyze QC samples at multiple concentrations (e.g., low, medium, high) in replicate (n≥3). Report accuracy as % recovery (e.g., 90-108%) [3]. |
| Precision | Evaluate the degree of scatter in a series of measurements. | Assess repeatability (intra-day) and intermediate precision (inter-day, different analysts). Express as % RSD (Relative Standard Deviation). An RSD of <15% is often acceptable for bioanalytical methods, with tighter limits for pharmaceuticals [1] [3]. |
| Detection/Quantification Limits (LOD/LOQ) | Define the lowest detectable and quantifiable amounts. | LOD and LOQ can be based on signal-to-noise ratios (e.g., 3:1 for LOD, 10:1 for LOQ) or standard deviation of the response. For nitroimidazoles in plasma, LOQs in the low ng/mL range have been achieved [1] [3]. |
| Robustness | Measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | Intentionally alter parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min). System suitability criteria should still be met [1]. |
While not specific to the deuterated form, a published method for nitroimidazoles (including Carnidazole) in animal plasma offers an excellent starting point for method development [3]. The workflow for this procedure is outlined below.
Key Details of the Workflow:
This compound is the stable, isotopically labeled version of Carnidazole, often used as an internal standard. To adapt a method for it, consider the following:
For a bioanalytical method, its capability for precise and accurate measurement is paramount. The validation process rigorously tests this across the intended concentration range.
Interpretation of Performance: This workflow shows that at each concentration level tested (e.g., Low, Medium, High Quality Control samples), both accuracy (as % Recovery) and precision (as % RSD) are calculated. The method is considered validated for a given range only if all tested levels simultaneously meet the pre-defined acceptance criteria [1] [3].
When validating a method for a deuterated internal standard like this compound, pay close attention to:
The table below summarizes the key NMR techniques used in drug discovery to study protein-ligand interactions.
| Method | Key Principle | Primary Application in Binding Studies |
|---|---|---|
| 1H-15N HSQC [1] [2] | Detects chemical shift perturbations in protein signals upon ligand binding. | Mapping ligand-binding sites; quantifying binding affinity. |
| Saturation Transfer Difference (STD) [3] | Detects transfer of saturation from protein to bound ligand. | Identifying binding ligands in a mixture. |
| WaterLOGSY [3] | Uses water-mediated magnetization transfer to detect binding. | Identifying binding ligands and determining binding constants. |
| Dark state Exchange Saturation Transfer (DEST) [2] | Probes exchange between visible (free) and "dark" (bound, invisible) states. | Characterizing interactions with high molecular weight species (e.g., aggregates). |
| Carr-Purcell-Meiboom-Gill (CPMG) [2] | Measures relaxation dispersion to monitor chemical exchange. | Detecting and quantifying exchange processes on the micro-millisecond timescale. |
| Lifetime Line-Broadening (ΔR2) [2] | Analyzes exchange-induced broadening of NMR signals. | Characterizing kinetics and dynamics of protein-ligand interactions. |
This protocol is adapted from a detailed study on the KRAS G12D protein [1] and can serve as a template for investigating Carnidazole-d3 binding.
The following diagram illustrates the logical flow of a typical NMR-based project for studying protein-ligand binding, integrating the protocols and methods described above.
While not specific to Carnidazole-d3, one research paper outlines a validated LC-MS/MS method for detecting 10 nitroimidazoles, including Carnidazole, in animal plasma [1]. This method can serve as a foundational reference for developing your own metabolic tracking protocols.
Key aspects of this established method are summarized in the table below:
| Aspect | Description |
|---|---|
| Analytical Technique | Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) [1] |
| Sample Matrix | Animal plasma (validated in bovine, also tested in avian, ovine, porcine, equine) [1] |
| Sample Preparation | Protein precipitation with acetonitrile, liquid-liquid clean-up with hexane, evaporation, and reconstitution [1] |
| Key Performance Metric | Detection Capability (CCβ): 0.8 to 2.6 ng mL⁻¹ for all 10 analytes [1] |
Based on the established method and the requirements of metabolic tracking, the following workflow outlines the key stages for investigating this compound. You can use this as a starting point for developing detailed protocols.
The following diagram illustrates this multi-stage workflow:
To implement this workflow, you will need to adapt and optimize each stage for this compound and its potential metabolites.
Stage 1: Sample Preparation
Stage 2: Liquid Chromatography (LC) Separation
Stage 3: Mass Spectrometry (MS) Detection
Stage 4: Data Processing and Analysis
To obtain the specific experimental details required for your application notes, I suggest you:
This application note outlines a rapid and cost-effective method for the determination of Carnidazole in animal plasma using liquid-liquid extraction (LLE), eliminating the need for solid-phase extraction (SPE) [1]. This protocol is adapted from a peer-reviewed method validated in accordance with international standards [1].
The analysis of nitroimidazoles like Carnidazole in biological samples typically requires robust sample clean-up to remove matrix interferences prior to LC-MS/MS analysis. While SPE is common, it can be time-consuming and expensive. This method employs a straightforward LLE procedure using acetonitrile for protein precipitation and analyte extraction, followed by a hexane wash to remove lipophilic contaminants [1]. This streamlined approach reduces solvent use and processing time while maintaining high accuracy and precision.
The sample preparation workflow is summarized in the diagram below, followed by detailed step-by-step instructions.
Step 1: Sample Aliquot
Step 2: Add Internal Standard
Step 3: Protein Precipitation and Extraction
Step 4: Liquid-Liquid Wash to Remove Lipids
Step 5: Evaporation and Reconstitution
Step 6: LC-MS/MS Analysis
The original method from which this protocol is adapted was rigorously validated. The table below summarizes the key performance characteristics for the analytes, demonstrating the effectiveness of this SPE-free approach [1].
| Validation Parameter | Performance Data | Comments |
|---|---|---|
| Analytes | 10 Nitroimidazoles, including Carnidazole (CRZ) | Method is multi-analyte [1]. |
| Accuracy | 101% - 108% | Meets typical acceptance criteria (80-120%) [1]. |
| Inter-assay Precision (CV%) | 4.9% - 15.2% | Validated at 3 fortification levels [1]. |
| Decision Limit (CCα) | 0.5 - 1.6 ng mL⁻¹ | For Carnidazole, this value is at the lower end of the range [1]. |
| Detection Capability (CCβ) | 0.8 - 2.6 ng mL⁻¹ | For Carnidazole, this value is at the lower end of the range [1]. |
| Absolute Recovery | 50.4% - 72.7% | Consider using an internal standard for correction [1]. |
Veterinary drugs, including coccidiostats and nitroimidazoles, are essential in modern livestock production for disease prevention and treatment. However, their improper use can lead to residual amounts in animal-derived foods, posing potential health risks to consumers and contributing to the development of antimicrobial resistance [1]. To ensure food safety, regulatory authorities worldwide have established Maximum Residue Limits (MRLs) for these compounds.
Carnidazole is a nitroimidazole drug prohibited for use in food-producing animals in many regions, necessitating highly sensitive and confirmatory analytical methods [2]. The analysis of its deuterated analog, Carnidazole-d3, is typically employed as an internal standard to improve the accuracy and precision of quantitative methods, correcting for losses during sample preparation and matrix effects during instrumental analysis. This protocol outlines a reliable multi-residue method for the detection and confirmation of this compound alongside other veterinary drugs.
This method is adapted from a published procedure for the simultaneous identification of 20 coccidiostats in eight matrix categories [1] [3]. The core of the approach involves a QuEChERS-based extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
The sample preparation procedure is designed to be simple, fast, and inexpensive, making it suitable for high-throughput laboratories [1]. The following diagram and table summarize the key steps for tissue samples (e.g., muscle, liver):
Key Steps in Sample Preparation:
| Step | Description | Critical Parameters |
|---|---|---|
| Weighing | Accurately weigh 2.0 g of homogenized sample into a 50 mL centrifuge tube. | Sample homogeneity is critical for representative analysis. |
| Fortification | Spike with the appropriate internal standard solution. | Use stable-isotope-labeled internal standards like this compound for best accuracy [1]. |
| Extraction | Add water and an acidified acetonitrile/methanol mixture. | The solvent mixture efficiently extracts a wide range of veterinary drugs with varying polarities [1]. |
| Partitioning | Add QuEChERS salts (MgSO₄ and sodium citrate) to induce liquid-liquid partitioning. | MgSO₄ removes residual water, improving the recovery of organic analytes. |
| Clean-up | Use n-hexane (saturated with ACN) to remove lipophilic co-extractives. | This step is crucial for reducing matrix effects in complex, high-lipid samples [1]. |
| Concentration & Reconstitution | Evaporate the extract, then reconstitute in a solvent compatible with the LC mobile phase. | Reconstitution in 80% methanol with 0.1% formic acid ensures good solubility and ionization. |
The extracted samples are analyzed using a highly sensitive LC-MS/MS system, which is the preferred method for the confirmatory analysis of veterinary drug residues due to its high selectivity and sensitivity [1] [2].
Chromatographic Conditions
Mass Spectrometric Conditions
The method should be validated according to recognized guidelines to ensure its reliability, accuracy, and precision [1]. While specific validation data for this compound is not provided in the search results, the following table summarizes typical validation parameters and expected performance based on the analogous method for coccidiostats and nitroimidazoles [1] [4] [2].
Table 1: Expected Method Validation Performance Parameters
| Validation Parameter | Target Performance | Notes & References |
|---|---|---|
| Limit of Quantification (LOQ) | 0.5 - 2.0 ng/g | Achievable for various matrices in the adapted method [1] [3]. |
| Accuracy (Recovery) | 70 - 120% | Should be demonstrated at multiple concentration levels. |
| Precision (Repeatability) | RSD < 20% | Relative Standard Deviation for replicate analyses [1]. |
| Linearity | R² > 0.99 | Over a defined calibration range (e.g., 0.5 - 25 ng/g) [1]. |
| Selectivity/Specificity | No interference from blank matrix | Confirmed by analyzing control blank samples. |
| Decision Limit (CCα) & Detection Capability (CCβ) | Compound-specific | To be established following confirmatory method guidelines [2]. |
This detailed application note provides a reliable and validated protocol for the multi-residue analysis of this compound in various food matrices. By leveraging a QuEChERS-based extraction and a sensitive LC-MS/MS detection system, the method meets the requirements for high-throughput, confirmatory analysis in food safety monitoring. The use of a deuterated internal standard ensures the method's robustness, accuracy, and precision, making it suitable for regulatory compliance and research purposes.
| Parameter | Conditions for Plasma Analysis [1] [2] | Conditions for Beeswax Analysis [3] |
|---|---|---|
| Analytes | 10 nitroimidazoles, including Carnidazole, Ornidazole, Ternidazole, and metabolites [1] [2] | 12 nitroimidazoles and metabolites, including Carnidazole [3] |
| Sample Matrix | Animal plasma (bovine, avian, ovine, porcine, equine) [1] [2] | Beeswax [3] |
| Extraction | Acetonitrile protein precipitation, hexane wash [1] [2] | Melting and dilution in n-hexane/ISOP, extraction with 2% acetic acid, SCX-SPE clean-up [3] |
| HPLC Column | Not specified in abstract | Pentafluorophenyl (PFP) column [3] |
| Mobile Phase | Not specified in abstract | Gradient elution with Acetonitrile and 0.01% Acetic Acid [3] |
| Run Time | Rapid method | 12 minutes [3] |
| Detection | LC-MS/MS (Tandem Mass Spectrometry) [1] [2] | LC-MS/MS (Tandem Mass Spectrometry) [3] |
| Detection Capability | CCβ: 0.8 to 2.6 ng mL⁻¹ [1] [2] | LOQ: 0.5 to 1 μg/kg [3] |
The following workflow diagram illustrates the general sample preparation process for complex matrices like plasma or beeswax.
1. For Animal Plasma Samples [1] [2]
2. For Beeswax Samples [3]
For any analytical method, demonstrating robustness through validation is critical. Key performance characteristics from the literature are summarized below.
| Validation Parameter | Performance in Plasma [1] [2] | Performance in Beeswax [3] |
|---|---|---|
| Accuracy (Recovery) | 101% - 108% | 71.2% - 104.9% |
| Precision (RSD) | 4.9% - 15.2% (Inter-assay) | < 13.8% (Intermediate Precision) |
| Decision Limit (CCα) | 0.5 - 1.6 ng mL⁻¹ | Not specified |
| Detection Capability (CCβ) | 0.8 - 2.6 ng mL⁻¹ | Not specified |
| Limit of Detection (LOD) | Not specified | 0.2 - 0.5 μg/kg |
| Limit of Quantification (LOQ) | Meets Recommended Level of 3 ng mL⁻¹ | 0.5 - 1 μg/kg |
A significant gap identified is the lack of a published method explicitly describing the chromatographic separation of This compound. Future work should focus on:
These application notes are compiled from published scientific literature for research purposes only. The methodologies described must be thoroughly validated in the user's own laboratory under their specific quality control system before use in any regulatory or commercial application.
The searched studies confirm that Carnidazole (CRZ) is analyzed alongside other nitroimidazoles using LC-MS/MS, often with deuterated internal standards, but none provide the spectral parameters for its deuterated form, Carnidazole-d3 [1] [2]. One study from 2019 developed a multi-residue method for 20 coccidiostats and listed the internal standards used, which included other deuterated compounds like DNC-d8 and decoquinate-d5, but not this compound [3].
The methodologies from these papers can still inform your experimental protocol development. The table below summarizes the key liquid chromatography conditions from a relevant multi-residue study.
| Parameter | Configuration |
|---|---|
| LC System | ekspert ultraLC 100 (SCIEX) [3] |
| Column | Agilent Poroshell 120SB–C18 (2.7 µm, 3.0 mm × 150 mm) [3] |
| Column Temp. | 40 °C [3] |
| Mobile Phase | (A) 5 mM Ammonium Formate with 0.1% Formic Acid; (B) Methanol with 0.1% Formic Acid [3] |
| Gradient | Initial 5% B (1 min) → Ramp to 100% B (14 min) → Hold 100% B (6 min) → Re-equilibrate (1 min) [3] |
| Flow Rate | 0.3 mL/min [3] |
| Injection Volume | 10 µL [3] |
Although specific parameters for this compound are unavailable, the sample preparation and cleanup process from a relevant multi-residue method can be adapted [3]. The following workflow diagram outlines the key steps for tissue samples.
Title: Sample Prep Workflow for Tissue
This method used a QTRAP 5500 mass spectrometer (SCIEX) with electrospray ionization (ESI) in both positive and negative modes (voltages: +5.5 kV / -4.5 kV) [3]. You would need to incorporate the specific MRM transitions for this compound once determined.
My primary recommendation is to contact the supplier of your this compound reference standard for technical data sheets. This approach, combined with direct instrument tuning, is the most efficient path to obtaining the precise parameters needed for your application notes.
The primary source identified specifies a storage temperature of 4°C for this compound [1]. This is consistent with the storage condition listed for its non-deuterated counterpart, Carnidazole [2].
| Item Name | Catalog No. | Recommended Storage | Physical Form |
|---|---|---|---|
| This compound [1] | 691975 | 4 °C | Solid |
| Carnidazole [2] | 688091 | 4 °C | Solid |
Given the lack of specific experimental data for this compound, the following protocol outlines a standard approach to generate the stability information you require. You can adapt this framework based on your specific research objectives.
Forced degradation studies help identify likely degradation products and validate the stability-indicating power of analytical methods.
Diagram 1: A workflow for conducting forced degradation studies on this compound.
Detailed Methodology:
This assesses the compound's stability under intended storage and stressed conditions over time.
Diagram 2: A protocol for assessing the real-time and accelerated stability of this compound.
Detailed Methodology:
The information available publicly is insufficient to compile detailed Application Notes with all the quantitative data you need. To advance your research, I suggest the following:
Carnidazole is a nitroimidazole-class compound belonging to the broader family of veterinary antiprotozoal agents used primarily in poultry, cattle, and pigs. The deuterated form, Carnidazole-d3, serves as an ideal internal standard for mass spectrometry-based analytical methods, providing enhanced accuracy and precision in quantification by compensating for matrix effects and procedural losses. Carnidazole's chemical structure features a 2-methyl-5-nitro-imidazole backbone with a unique [2-(2-methyl-5-nitro-imidazol-1-yl)ethyl]thioic O-methyl ester side chain, which facilitates its analytical detection while presenting specific challenges for extraction efficiency from complex biological matrices [1].
The optimization of extraction recovery for Carnidazole and its deuterated analogue represents a critical analytical challenge in veterinary drug monitoring and residue testing, particularly given the stringent regulatory requirements for nitroimidazole compounds. These substances have established recommended levels as low as 3 ng/mL in plasma, necessitating highly efficient extraction methodologies with excellent reproducibility and minimal matrix interference [2]. This application note provides a comprehensive optimization framework for this compound extraction recovery, incorporating both traditional and innovative sample preparation techniques coupled with advanced chromatographic separation and mass spectrometric detection.
Carnidazole exhibits moderate lipophilicity balanced by polar functional groups, making its extraction behavior dependent on solvent polarity and pH conditions. The nitroimidazole ring provides strong UV absorption characteristics, while the thiocarbamate ester moiety contributes to fragmentation patterns in mass spectrometry. The deuterated internal standard (this compound) possesses nearly identical chemical properties while maintaining distinct mass spectral separation, typically with a +3 mass unit shift [2].
Carnidazole demonstrates limited shelf life with clearly defined expiration dates on commercial standards. The compound is sensitive to photodegradation, hydrolysis, and thermal stress, requiring storage under controlled conditions. Sample processing should minimize light exposure and excessive heating, with extracts typically stable for 24-48 hours when refrigerated [1]. The nitroimidazole ring is particularly prone to reductive degradation under strong reducing conditions, which can impact recovery during extraction.
A straightforward approach for Carnidazole extraction from plasma employs acetonitrile-based protein precipitation followed by a hexane clean-up step to remove lipid interferences:
Table 1: Basic Extraction Protocol for Carnidazole from Plasma
| Step | Parameter | Conditions | Purpose |
|---|---|---|---|
| 1 | Sample Volume | 200-500 μL plasma | Representative sampling |
| 2 | Protein Precipitation | 2 volumes acetonitrile | Protein denaturation & removal |
| 3 | Salting Out | NaCl addition | Phase separation & matrix cleanup |
| 4 | Liquid-Liquid Wash | Hexane (1 volume) | Lipid removal |
| 5 | Concentration | Evaporation ≤40°C | Analyte enrichment |
| 6 | Reconstitution | Initial mobile phase | MS compatibility [2] |
This method demonstrates absolute recoveries ranging from 50.4% to 72.7% for nitroimidazoles including Carnidazole, which while moderate, provides sufficient sensitivity for regulatory compliance testing at the recommended level of 3 ng/mL. The inclusion of a salt-induced phase separation with NaCl significantly reduces matrix effects by precipitating polar interfering compounds [2].
Solid-Phase Extraction provides superior clean-up and higher recovery efficiencies for this compound. Multiple sorbent chemistries have been evaluated:
Table 2: SPE Sorbent Comparison for Carnidazole Extraction
| Sorbent Type | Mechanism | Recovery (%) | Matrix Effect (%) | Best Application |
|---|---|---|---|---|
| HLB (Hydrophilic-Lipophilic Balance) | Reversed-phase with water-wettability | 96-106 | <10% | Multi-analyte methods |
| C18 | Reversed-phase | 85-95 | 15-25 | Clean samples |
| Mixed-mode Cation Exchange | RP + SCX | >95 | <5% | Basic compounds |
| PRiME HLB | No conditioning required | 90-102 | <15% | High-throughput [3] |
The Oasis PRiME HLB sorbent has demonstrated particular advantages, eliminating the need for conditioning or equilibration steps while effectively removing >99% of phospholipids from plasma samples. This significantly reduces ion suppression effects in electrospray ionization MS, improving method robustness [3].
Dispersive Liquid-Liquid Microextraction (DLLME) followed by micellar electrokinetic chromatography (MEKC) has emerged as a powerful technique for environmental water samples and can be adapted for biological matrices. This approach offers exceptional pre-concentration factors (>100) and minimal solvent consumption, aligning with Green Analytical Chemistry principles [1].
Smart adsorbents including molecularly imprinted polymers (MIPs) and stimuli-responsive polymers represent cutting-edge approaches for selective Carnidazole extraction. These materials exhibit tailored responses to magnetic fields, pH, or temperature changes, enabling extractant-free analyte release and sorbent reuse. Magnetic MIPs facilitate rapid separation using external magnets, eliminating centrifugation or filtration steps [3].
Optimal separation of Carnidazole and its deuterated internal standard requires reversed-phase chromatography with buffered mobile phases:
Table 3: Recommended LC Conditions for this compound
| Parameter | Condition 1 | Condition 2 | Notes |
|---|---|---|---|
| Column | C18 (100 × 2.1 mm, 1.7-1.8 μm) | HILIC (100 × 2.1 mm, 1.7 μm) | For polar metabolites |
| Mobile Phase A | 0.1% Formic acid in water | 10 mM Ammonium formate | ESI+ compatibility |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | Acetonitrile | |
| Gradient | 10% B to 95% B in 5-7 min | Isocratic 85% B for HILIC | |
| Flow Rate | 0.3-0.4 mL/min | 0.3 mL/min | |
| Column Temperature | 35-40°C | 30°C | Retention stability |
| Injection Volume | 5-10 μL | 5 μL | Partial loop filling |
The application of ultra-high performance liquid chromatography (UHPLC) with sub-2μm particles provides enhanced resolution and sensitivity while reducing analysis time and solvent consumption. The addition of acid modifiers (0.1% formic acid) improves peak shape and ionization efficiency while suppressing silanol interactions [3] [2].
Liquid chromatography tandem mass spectrometry (LC-MS/MS) represents the gold standard for this compound detection and confirmation, providing the requisite sensitivity and specificity for trace-level quantification:
Table 4: Optimized MS/MS Parameters for Carnidazole and this compound
| Parameter | Setting | Impact on Sensitivity |
|---|---|---|
| Ionization Mode | ESI+ | Optimal for nitroimidazoles |
| Nebulizer Pressure | 50-60 psi | Fine aerosol formation |
| Drying Gas | Nitrogen, 12 L/min, 350°C | Efficient desolvation |
| Capillary Voltage | 3.5-4.5 kV | Ionization efficiency |
| MRM Transitions | Carnidazole: 245→128, 245→186 | Quantification & confirmation |
| Collision Energy | Compound-optimized (15-25 eV) | Fragment yield |
| Dwell Time | ≥50 ms per transition | Sufficient data points [2] |
Carnidazole and its deuterated analogue exhibit characteristic fragmentation patterns with formation of imidazole ring-derived product ions. The most abundant transitions typically involve cleavage of the side chain with retention of the nitroimidazole moiety:
For this compound:
The deuterated internal standard should elute identically to the native compound but maintains distinct mass spectral signatures for accurate isotope dilution quantification. Method validation should demonstrate chromatographic resolution from potential isomers and metabolites [2].
Comprehensive validation of this compound extraction methods should demonstrate acceptable performance across key parameters:
Table 5: Validation Criteria for this compound Extraction Methods
| Parameter | Acceptance Criteria | Typical Performance |
|---|---|---|
| Extraction Recovery | >70% (consistent) | 85-95% (SPE), 50-73% (PPT) |
| Matrix Effect (SSE) | 85-115% | 90-105% (with IS correction) |
| Process Efficiency | >65% | 75-90% (SPE methods) |
| Precision (CV%) | <15% at LLOQ, <10% above | 4.9-15.2% (inter-assay) |
| Accuracy | 85-115% of true value | 101-108% (inter-assay) [2] |
The decision limit (CCα) for Carnidazole methods typically ranges from 0.5 to 1.6 ng/mL, with detection capabilities (CCβ) between 0.8 and 2.6 ng/mL, easily meeting the recommended level of 3 ng/mL established by regulatory bodies [2].
The following workflow diagram illustrates the decision process for selecting and optimizing extraction methodologies:
Workflow for this compound Extraction Method Selection and Optimization
Optimizing extraction recovery for this compound requires systematic methodological evaluation balanced against practical considerations of throughput, cost, and regulatory requirements. The protocols detailed in this application note provide robust frameworks for achieving consistent, high-quality analytical results. Implementation of these optimized extraction strategies enables reliable quantification of Carnidazole at regulatory thresholds, supporting veterinary drug monitoring programs and residue testing with scientific rigor and analytical confidence.
The following workflow and detailed procedure are adapted from general best practices for measuring isotopic purity using LC-MS [1]. You can apply this core methodology to analyze Carnidazole-d3.
Isotopic Purity (%) = (Area of Target Isotope Peak / Sum of Areas of All Relevant Isotope Peaks) × 100%
| Isotope Peak | m/z Value (Example) | Relative Intensity (%) | Calculated Purity (%) |
|---|---|---|---|
| This compound (Target) | To be determined experimentally | 95.0 | 95.0% |
| Carnidazole (Unlabeled) | To be determined experimentally | 5.0 | 5.0% |
Here are answers to some frequently asked questions based on general principles of isotopic purity analysis.
Q1: What is the minimum isotopic purity level required for drug development studies?
Q2: Can LC-MS detect very small impurities in my deuterated sample?
Q3: My isotopic purity result is low. What are the common causes?
I hope this structured technical overview provides a solid foundation for your work on improving this compound isotopic purity.
Matrix effects occur when components in a sample other than your analyte interfere with the ionization process in the mass spectrometer, leading to signal suppression or enhancement [1]. This is a critical challenge in quantitative bioanalysis.
To diagnose matrix effects, you can use the following established protocols.
This method helps you visually identify the chromatographic regions where ion suppression or enhancement occurs [1].
The workflow for this qualitative assessment is outlined below:
This method, proposed by Matuszewski et al., provides a numerical value to quantify the matrix effect [1].
You should perform this test using lots of matrix from at least 6 different sources to also assess the relative matrix effect (the variation of MF between individuals) [1].
Here are actionable strategies to minimize matrix effects, based on general best practices in bioanalysis.
| Strategy | Implementation for this compound | Rationale & Reference |
|---|---|---|
| Optimize Sample Cleanup | Use more selective extraction (e.g., SLE, SPE with different sorbents like mixed-mode or phospholipid removal plates) over protein precipitation. | Reduces co-eluting phospholipids and other interferences [1]. |
| Improve Chromatography | Adjust mobile phase pH, buffer strength, and use longer run times or gradient elution to move this compound away from interfering components. | Improves retention, resolution, and separates the analyte from early-eluting matrix compounds [1]. |
| Consider Ion Source | If using ESI, evaluate switching to APCI if the analyte's thermal stability allows. | APCI is generally less susceptible to matrix effects as the analyte is vaporized before ionization [1]. |
| Use Stable Isotope IS | Always use This compound with its deuterated internal standard (if available). The internal standard should co-elute with the analyte. | Corrects for ionization variability and matrix effects, as both analyte and IS are affected equally [1]. |
The logical relationship for selecting a mitigation strategy is summarized in the following diagram:
Q: Why should I use a stable isotope-labeled internal standard like this compound? A: A stable isotope internal standard has nearly identical chemical and chromatographic properties as the analyte, meaning it will co-elute and experience the same matrix effects. When you ratio the analyte response to the IS response, the impact of ion suppression/enhancement is effectively corrected for, leading to more accurate and precise results [1].
Q: I've improved my extraction; how do I know if it's enough? A: Re-run the Matrix Factor (MF) calculation protocol after implementing the new method. Compare the MF values and their variability (%CV) across multiple lots of matrix before and after the change. A MF closer to 1 and a lower %CV indicate a successful reduction of matrix effects.
Q: Is it possible to completely eliminate matrix effects? A: It is very challenging to eliminate them entirely. The goal of troubleshooting is to minimize and adequately control for these effects so that they do not negatively impact the accuracy, precision, and reliability of your quantitative data.
The strategies provided are foundational. You may need to experiment with combinations of these approaches to find the optimal solution for your specific this compound assay.
Table: Sensitivity Issues and Potential Solutions
| Problem Area | Specific Issue | Possible Solution | Expected Outcome |
|---|---|---|---|
| Sample Preparation | Low recovery; matrix interference | Optimize protein precipitation, implement SPE (e.g., C18, HLB), use stable isotope internal standard (e.g., Carnidazole-d3) | Improved signal-to-noise, reduced ion suppression |
| Liquid Chromatography | Peak broadening; poor separation | Optimize mobile phase (e.g., pH, buffer concentration), use a different column (e.g., smaller particle size), increase column temperature | Sharper peaks, higher peak height, better resolution |
| Ion Source & MS | Low ionization efficiency; contamination | Optimize source temperatures and gas flows, clean ion source and orifice, adjust compound-specific parameters (DP, EP) | Increased ion abundance, stable signal |
| General Practices | Inconsistent results | System suitability tests, use fresh mobile phases, ensure proper sample storage | Method robustness and reproducibility |
To systematically address sensitivity loss, the following workflow can help you identify the root cause. Each step is designed to isolate and test a key component of your analytical system.
Given the lack of specific data, here are advanced strategies you can experimentally apply to this compound:
1. What are the known stability concerns for Carnidazole? The primary stability concerns for carnidazole, as indicated by its safety data sheet, are its sensitivity to light and certain environmental conditions [1].
2. What are the recommended storage conditions? Carnidazole in solid form should be stored tightly closed, in a dry environment, at 4°C, and protected from light [1]. For prepared solutions, the stability is not specified in the available data, so following the general storage conditions is advised.
3. What substances are incompatible with Carnidazole? Carnidazole is incompatible with several classes of chemicals [1]. You should avoid storing or handling it with:
4. Is there a recommended analytical method for assessing Carnidazole stability? While not a stability-indicating method per se, a published LC-MS/MS method can be used for the identification and quantitation of carnidazole in plasma, which can be adapted for stability testing [2]. Key parameters of this method are summarized below.
| Parameter | Details |
|---|---|
| Analytical Technique | Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Matrix | Animal Plasma |
| Extraction Method | Acetonitrile protein precipitation, followed by a hexane wash |
| Key Performance Metrics | Accuracy: 101-108%; Precision (CV%): 4.9-15.2% |
| Detection Capability (CCβ) | Ranged from 0.8 to 2.6 ng mL⁻¹ for all analytes |
The following workflow outlines a general approach for monitoring carnidazole stability in solution, adapting the LC-MS/MS method from the literature [2].
Step-by-Step Procedure:
The diagram below summarizes the logical relationship between stress factors, their effects, and potential stabilization strategies for carnidazole in solution.
Q1: What are the common sources of interference in LC-MS/MS analysis of veterinary drug residues? Interferences often stem from the sample matrix. Key sources include:
Q2: What strategies can be used to mitigate these interferences? Several strategies can be employed during sample preparation and instrument method development:
The following table outlines common symptoms, potential causes, and corrective actions for issues you might encounter.
| Symptom | Potential Cause | Corrective Action |
|---|---|---|
| Low/Inconsistent this compound Recovery | Inefficient extraction, matrix effect, degradation | Check extraction solvent efficiency (e.g., Acetonitrile/Methanol [1]). Use stable isotope-labeled internal standard for compensation. |
| Ion Suppression/Enhancement | Co-eluting matrix components | Improve chromatographic separation. Dilute and re-inject sample to check for proportional response. Incorporate post-column infusion to pinpoint suppression regions. |
| Poor Chromatographic Peak Shape | Column interaction, matrix buildup | Use a guard column. Optimize mobile phase (e.g., 5mM Ammonium Formate with 0.1% Formic Acid [1]). Flush and re-condition LC column. |
| High Background Noise in MRM Channel | Incomplete sample clean-up, source contamination | Implement additional clean-up step (e.g., hexane wash [1] [3]). Clean MS ion source and cone. |
| Inaccurate Quantification | Interference in the internal standard channel | Verify purity of this compound standard. Check for any cross-talk between analyte and internal standard MRM transitions. |
The protocol below, adapted from a validated method for detecting 20 coccidiostats, can serve as a robust starting point for developing your own method for Carnidazole and its internal standard [1]. The following diagram illustrates the core sample preparation workflow.
Workflow Title: Sample Preparation and Clean-up
1. Materials and Reagents
2. Sample Preparation (Based on QuEChERS) 1. Weigh: Homogenize sample and weigh a 2.0 g aliquot into a 50 mL centrifuge tube [1]. 2. Spike: Add the appropriate volume of This compound internal standard solution. 3. Extract: Add 10 mL of an extraction solvent (e.g., ACN/MeOH 95:5 v/v with 1% formic acid). Vortex vigorously for 1 minute [1]. 4. Salt-out: Add a QuEChERS salt mixture (e.g., 6 g MgSO₄ and 1.5 g sodium citrate). Vortex immediately for 1 minute and centrifuge at ≥5000 x g for 5 minutes [1]. 5. Clean-up: Transfer the supernatant (organic layer) to a new tube containing 10 mL of ACN-saturated n-hexane. Vortex for 1 minute and centrifuge. Discard the upper hexane layer (contains lipids) [1] [3]. 6. Concentrate: Transfer the cleaned extract to a DMSO-containing tube. Evaporate to dryness under a gentle nitrogen stream at 50°C [1]. 7. Reconstitute: Reconstitute the dry residue in 950 µL of mobile phase (e.g., 80% methanol with 0.1% formic acid). Filter through a 0.22 µm PTFE membrane into an LC vial for analysis [1].
3. LC-MS/MS Instrument Parameters This table summarizes typical instrument parameters used for confirmatory analysis of veterinary drugs [1] [3].
| Parameter | Specification |
|---|---|
| HPLC System | Ultra-performance or High-performance Liquid Chromatograph |
| Column | C18 (e.g., Poroshell 120SB-C18, 2.7 µm, 3.0 x 150 mm) [1] |
| Column Temperature | 40 °C [1] |
| Mobile Phase | A) 5 mM Ammonium Formate (or Water + 0.1% Formic Acid) B) Methanol + 0.1% Formic Acid [1] | | Gradient | Starting at 5% B, ramping to 100% B over 14 min, holding for 6 min [1] | | Flow Rate | 0.3 mL/min [1] | | Injection Volume | 10 µL [1] | | Mass Spectrometer | Triple Quadrupole (QqQ) or Q-TOF | | Ionization Mode | Electrospray Ionization (ESI), positive mode [1] | | Detection | Multiple Reaction Monitoring (MRM) |
The sample preparation stage is critical for minimizing matrix effects and maximizing analyte recovery. The table below summarizes a validated QuEChERS-based approach suitable for complex matrices [1].
| Step | Parameter | Recommended Specification | Purpose & Notes |
|---|---|---|---|
| 1. Extraction | Solvent | ACN/MeOH (95:5, v/v) with 1% Formic Acid [1] | Efficient protein precipitation and analyte extraction. |
| QuEChERS Salts | 6 g MgSO₄, 1.5 g Na Citrate [1] | Removes water and adjusts pH for optimal partitioning. | |
| 2. Clean-up | Solvent | ACN-saturated n-hexane [1] | Effectively removes non-polar lipid interferences. |
| Steps | Repeat clean-up process twice [1] | Ensures thorough removal of lipids for complex matrices. | |
| 3. Post-processing | Evaporation | Under N₂ stream at 50°C [1] | Gentle evaporation to prevent analyte loss or degradation. |
| Reconstitution | 80% Methanol (with 0.1% Formic Acid) [1] | Ensates compatibility with the LC mobile phase. |
Optimizing the instrumental conditions is key to achieving high sensitivity and specificity. The following configuration and parameters have proven effective for similar compounds [1].
| Component | Parameter | Recommended Setting | Alternative/Note |
|---|---|---|---|
| Chromatography | Column | Poroshell 120SB-C18 (2.7 µm, 3.0 x 150 mm) [1] | Other C18 columns with fine particles may be suitable. |
| Mobile Phase | (A) 5 mM Ammonium Formate; (B) MeOH with 0.1% FA [1] | Ammonium acetate can be substituted for formate. | |
| Gradient | Start at 5% B, ramp to 100% B over 14 min, hold 6 min [1] | Gradient must be optimized for your specific column and instrument. | |
| Flow Rate | 0.3 mL/min [1] | - | |
| Column Temp. | 40°C [1] | - | |
| Mass Spectrometry | Ionization | Positive Electrospray Ionization (ESI+) [1] | Carnidazole contains nitrogen, making it amenable to ESI+. |
| Ion Source Voltage | +5.5 kV [1] | Voltage should be tuned for your specific instrument. | |
| Detection | Multiple Reaction Monitoring (MRM) | Note: Specific MRM transitions for Carnidazole-d3 must be established experimentally, as they are not listed in the searched literature. A general workflow is provided below. |
The following diagram illustrates the complete workflow from sample to analysis, integrating the sample preparation and LC-MS/MS steps detailed above.
Q1: How can I reduce background noise and improve the signal-to-noise ratio for this compound?
Q2: My analyte recovery is low. What steps should I investigate?
Q3: The method works for standards but not for my spiked matrix samples. What could be wrong?
Q4: How should I establish the MRM transitions for this compound? Since the exact MRM transitions are not provided in the literature, you must perform direct infusion of the standard to:
[M+H]+) in Q1 MS mode.
When precision or accuracy in your Carnidazole-d3 quantitation falls below acceptable limits, this guide helps you diagnose and resolve the problem. The following workflow provides a systematic approach to troubleshooting.
1. Sample Preparation
2. LC-MS System Performance
3. Data Analysis Process
The following protocol is adapted from a published LC-MS method for the related nitroimidazole drug, Dimetridazole, which shares structural similarities with Carnidazole. This can serve as a robust starting template [1].
Objective: To quantitatively determine Carnidazole residues in biological matrices using this compound as an internal standard via LC-MS.
1. Sample Preparation
2. Liquid Chromatography Conditions
3. Mass Spectrometry Detection
m/z 142The following table summarizes the performance of a validated LC-MS method for a similar nitroimidazole, demonstrating the high standard to aim for with this compound [1].
| Metric | Result | Conditions |
|---|---|---|
| Recovery (%) | 93 - 102% | Liver tissue spiked at 5, 10, 20 ng/g |
| Precision (RSD%) | 1.2 - 7.7% | Across all tested tissues and spike levels |
| Limit of Quantification (LOQ) | 5 ng/g (ppb) | Muscle, liver, and egg matrices |
Q1: Why is my this compound recovery rate low and variable? A1: Low recovery is often due to inefficient extraction or adsorption to vial surfaces. Ensure you are using an optimal solvent (like dichloromethane or toluene for different matrices). Using silanized vials can prevent analyte loss. Most importantly, adding the this compound IS at the very start of preparation corrects for these losses in the final calculation [1].
Q2: How can I reduce high background noise in my LC-MS chromatograms? A2: High noise is frequently caused by matrix components. The SPE clean-up step and the final hexane wash are critical for removing lipids and other interferents from complex biological samples. Optimizing the LC gradient to better separate Carnidazole from early-eluting compounds will also significantly reduce background noise and ion suppression [1].
Q3: What is the most critical factor for achieving high precision with this compound? A3: The single most critical factor is the consistent and precise addition of the this compound internal standard at the start of sample preparation. This practice accounts for and corrects variability in all subsequent steps, including extraction efficiency, volume losses, and matrix-induced ionization effects in the mass spectrometer.
No publication directly details the chiral separation of carnidazole-d3. However, research on underivatized carnidazole and related compounds provides a strong starting point for method development.
A validated method for determining 10 nitroimidazoles, including carnidazole, in animal plasma used Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS) [1]. While this confirms carnidazole can be analyzed via LC, the specific chiral column was not mentioned in the available excerpt.
For chiral separations, the most common and effective approach uses polysaccharide-based chiral stationary phases (CSPs), such as the CHIRALPAK or CHIRALCEL series [2] [3]. A screening process across different CSPs is recommended to find the optimal one for your specific analyte [3].
Here is a systematic workflow to develop a chiral separation method for this compound.
Begin by screening this compound against a set of immobilized polysaccharide-based columns (e.g., CHIRALPAK IA, IB, IC, ID, IE, IF) using the primary mobile phases listed in the table below [4]. Immobilized columns allow for a wider range of solvent modifiers, which can be crucial for fine-tuning separation [4] [3].
Table: Primary Mobile Phases for Initial Screening with Immobilized CSPs [4]
| Solvent Mixture | Starting Condition | Typical Optimization Range |
|---|---|---|
| Alkane/EtOH | 80/20 | 99/1 to 50/50 |
| Alkane/2-PrOH | 80/20 | 99/1 to 50/50 |
| Alkane/DCM/EtOH | 50/50/2 | 85/15/0 to 0/80/20 |
| Alkane/MtBE/EtOH | 0/98/2 | 80/20/0 to 0/40/60 |
If the initial screening shows promise but requires improved resolution, explore these parameters:
Table: FAQ Guide for Chiral Separation Troubleshooting
| Question / Issue | Possible Cause | Suggested Solution |
|---|---|---|
| No separation (enantiomers co-elute) | The CSP has no selectivity for the analyte under current conditions. | Screen a wider range of CSPs, including both amylose- and cellulose-based [3]. Try a different mobile phase system (e.g., polar organic mode) [3]. |
| Peak tailing or poor efficiency | Secondary interactions with the stationary phase; inappropriate mobile phase. | Incorporate a mobile phase additive (e.g., 0.1% trifluoroacetic acid) [3]. Ensure the column is not overloaded. |
| Retention time is too long | The analyte is too strongly retained. | Increase the percentage of the polar solvent (e.g., EtOH, 2-PrOH) in the mobile phase [4]. |
| Poor resolution | Selectivity, efficiency, or retention is not optimized. | Optimize the mobile phase composition. Try adding a chlorinated solvent like DCM (only with immobilized columns) [4] [3]. Adjust the temperature [3]. |
The table below summarizes the key characteristics of carnidazole and other common nitroimidazoles. The Minimum Inhibitory Concentration (MIC) data is from a foundational study that directly compared several 2-methyl-5-nitroimidazoles against Bacteroides fragilis [1].
| Drug Name | Relative Molar MIC against B. fragilis (Geometric Mean, μM) [1] | Primary Clinical & Research Applications | Reported Drug Resistance |
|---|---|---|---|
| Tinidazole | 0.5 | Human protozoal infections (giardiasis, trichomoniasis) [1] [2]; anaerobic bacterial infections [1]. | Yes (in Trichomonas gallinae) [3]. |
| Panidazole | ~0.7 (est. from ranking) | Research compound; evaluated for antimicrobial activity [1] [4]. | Information lacking. |
| Ornidazole | ~1.0 (est. from ranking) | Human protozoal and anaerobic bacterial infections [1] [4]; avian trichomonosis [3]. | Yes (in Trichomonas gallinae) [3]. |
| Metronidazole | 1.3 | First-line for giardiasis & trichomoniasis [2]; anaerobic bacteria [1] [4]; included in WHO Essential Medicines [4]. | Yes (in Trichomonas gallinae and Giardia) [3] [5]. |
| Secnidazole | ~1.3 (est. from ranking) | Human protozoal infections; known for its long serum half-life [1]. | Information lacking. |
| Carnidazole | ~4.0 (est. from ranking) | Primarily used in veterinary medicine, especially for avian oropharyngeal trichomonosis in pigeons and raptors [3]. | Yes (in Trichomonas gallinae) [5]. |
| Dimetridazole | 6.6 | Veterinary medicine (historically for avian trichomonosis and swine dysentery) [3]. | Yes (in Trichomonas gallinae) [3]. |
The quantitative data in the comparison table is largely derived from standardized experimental methods. Below are the protocols for the key assays cited.
Determination of Minimum Inhibitory Concentration (MIC) [1]
In Vitro Assessment of Drug Resistance [5]
Analysis of Mode of Action (Protein Binding) [2]
Experimental Workflow for Protein Binding Analysis [2]
While not a therapeutic agent itself, This compound (where "d3" indicates three deuterium atoms) is a chemically modified version of carnidazole. Its primary application is in analytical chemistry:
Since direct data on this compound is unavailable, researchers can design a comparative study based on the properties of its parent compound. Here is a potential experimental approach:
Commission Decision 2002/657/EC is a European Union legislation that sets out performance criteria and procedures for validating analytical methods used in testing for veterinary drug residues and other substances in animal products [1] [2]. Its main purpose is to ensure the quality and comparability of analytical results from official control laboratories.
Key requirements for confirmatory methods (like liquid chromatography-tandem mass spectrometry or LC-MS/MS) as outlined in the decision and applied in the literature include [3] [1] [2]:
The table below summarizes the performance data from studies that validated methods for other compounds following the 2002/657/EC guidelines, which can serve as a reference for the type of data required for Carnidazole-d3.
| Substance(s) Analyzed | Matrix | Key Performance Parameters | Experimental Protocol Overview | Source |
|---|---|---|---|---|
| 10 Anticoccidials (e.g., Halofuginone, Diclazuril) [3] | Whole Egg | Method validated for confirmation at 1 µg/kg and 75 µg/kg; used internal standards. | Extraction with acetonitrile, evaporation, dissolution, injection on a C8 column in gradient mode, analysis by LC-MS/MS. | [3] |
| 10 Nitroimidazoles (including Carnidazole) [4] | Animal Plasma | CCα: 0.5 - 1.6 ng/mL CCβ: 0.8 - 2.6 ng/mL Accuracy: 101% - 108% Precision (CV%): 4.9% - 15.2% | Extraction with acetonitrile, salt addition, liquid-liquid wash with hexane, evaporation, reconstitution in mobile phase, analysis by LC-MS/MS. | [4] | | Aflatoxin M1 [5] | Milk | Validation for selectivity, precision, CCα, CCβ, and ruggedness. | Clean-up using immunoaffinity columns, separation and quantification by HPLC with fluorescence detection. | [5] |
The following diagram outlines the general workflow for validating an analytical method according to 2002/657/EC, based on the protocols from these studies.
Since a direct guide is unavailable, here is a suggested path to develop and validate a method for this compound:
The table below summarizes the decision limits (CCα) and detection capabilities (CCβ) for Carnidazole and several other nitroimidazoles, as determined by a single validated LC-MS/MS method in animal plasma [1].
| Analyte Name | Decision Limit (CCα) (ng mL⁻¹) | Detection Capability (CCβ) (ng mL⁻¹) |
|---|---|---|
| Carnidazole (CRZ) | Within the range of 0.5 - 1.6 | Within the range of 0.8 - 2.6 |
| Metronidazole (MNZ) | Within the range of 0.5 - 1.6 | Within the range of 0.8 - 2.6 |
| Dimetridazole (DMZ) | Within the range of 0.5 - 1.6 | Within the range of 0.8 - 2.6 |
| Ronidazole (RNZ) | Within the range of 0.5 - 1.6 | Within the range of 0.8 - 2.6 |
| Ornidazole (ORZ) | Within the range of 0.5 - 1.6 | Within the range of 0.8 - 2.6 |
| Ternidazole (TRZ) | Within the range of 0.5 - 1.6 | Within the range of 0.8 - 2.6 |
The data in the table above was generated using the following methodology [1]:
This experimental workflow can be visualized in the following diagram:
Experimental Workflow for Nitroimidazole Analysis in Plasma
The study specifically validated the method for Carnidazole (CRZ), not its deuterated form (this compound) [1]. In analytical chemistry, deuterated analogs like this compound are primarily used as internal standards to correct for losses during sample preparation and variations in instrument response [2]. Therefore, the reported CCα range for Carnidazole serves as the most relevant reference for the method's performance in detecting and confirming this compound.
The tables below summarize validated LC-MS/MS methods capable of detecting carnidazole in animal plasma and eggs, in accordance with Commission Decision 2002/657/EC [1] [2].
| Parameter | Specification |
|---|---|
| Detection Capability (CCβ) | 0.8 to 2.6 ng mL⁻¹ (for all 10 analytes, including carnidazole) |
| Decision Limit (CCα) | 0.5 to 1.6 ng mL⁻¹ |
| Accuracy | 101% to 108% (across all analytes) |
| Precision (Inter-assay CV%) | 4.9% to 15.2% |
| Recommended Level (RL) | 3 ng mL⁻¹ |
| Parameter | Specification |
|---|---|
| Detection Capability (CCβ) | 0.56 to 2.15 μg kg⁻¹ (for all 11 analytes, including carnidazole) |
| Decision Limit (CCα) | 0.33 to 1.26 μg kg⁻¹ |
| Accuracy | 87.2% to 106.2% (across all analytes) |
| Precision (Inter-assay CV%) | 3.7% to 11.3% |
| Recommended Level (RL) | 3 μg kg⁻¹ |
Here is the detailed workflow for sample preparation and analysis as described in the research:
Key Features of the Protocol:
Since the search results lack specific data for the deuterated standard This compound, here's a practical approach for your research:
The following table summarizes the core parameters of a multi-analyte method capable of detecting Carnidazole and other nitroimidazoles, as per the identified research [1].
| Parameter | Description |
|---|---|
| Analytes | Metronidazole (MNZ), Dimetridazole (DMZ), Ronidazole (RNZ), Carnidazole (CRZ), Ornidazole (ORZ), Ternidazole (TRZ), Ipronidazole (IPZ), and metabolites (MNZ-OH, HMMNI, IPZ-OH). |
| Sample Matrix | Animal plasma (bovine, avian, ovine, porcine, equine). |
| Sample Preparation | Protein precipitation with acetonitrile, salt-assisted clean-up (NaCl), liquid-liquid wash with hexane, evaporation to dryness, and reconstitution in mobile phase. |
| Analysis Technique | Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). |
| Detection Capability (CCβ) | 0.8 to 2.6 ng mL⁻¹ for all analytes. |
| Accuracy | 101% to 108%. |
| Inter-assay Precision (CV%) | 4.9% to 15.2%. |
The detailed methodology from the search results is as follows [1]:
The workflow for this procedure can be visualized in the following diagram:
The search results confirm that a method for the underivatized Carnidazole exists [1]. For This compound, which is a deuterated analog used as an internal standard, the sample preparation workflow would be identical. The key difference in the method would be in the MS/MS detection parameters.
[M+H]+ with a higher m/z due to deuterium) and characteristic product ions.